molecular formula C11H13ClN2O4 B15335562 Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)acetate

Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)acetate

Cat. No.: B15335562
M. Wt: 272.68 g/mol
InChI Key: YZLTVHAGWKHNRF-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound, with the systematic name methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)acetate (CAS: 2359690-95-0), features a pyrimidine core substituted at positions 2, 4, 5, and 4. Key functional groups include:

  • A 1,3-dioxolane ring at position 5, enhancing solubility and acting as a protecting group for ketones or aldehydes in synthetic pathways.
  • A chlorine atom at position 6, which typically increases electrophilicity and bioactivity.
  • A methyl ester at the acetoxy position, facilitating metabolic stability and lipophilicity .

Properties

Molecular Formula

C11H13ClN2O4

Molecular Weight

272.68 g/mol

IUPAC Name

methyl 2-[6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl]acetate

InChI

InChI=1S/C11H13ClN2O4/c1-6-13-7(5-8(15)16-2)9(10(12)14-6)11-17-3-4-18-11/h11H,3-5H2,1-2H3

InChI Key

YZLTVHAGWKHNRF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C2OCCO2)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Formation of the Dioxolane Ring: The dioxolane ring is introduced by reacting the pyrimidine derivative with ethylene glycol in the presence of an acid catalyst.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid like sulfuric acid to form the methyl ester.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrimidine ring, forming carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide, ammonia, or thiourea under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)acetate involves its interaction with specific molecular targets. The chloro and dioxolane groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pyrimidine ring can interact with nucleic acids, potentially affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular formula: C₁₁H₁₃ClN₂O₄
  • Molecular weight: 272.68 g/mol

Comparative Analysis with Structural Analogs

Methyl 2-(6-chloropyrimidin-4-yl)acetate

Key Features :

  • Simpler structure lacking the 1,3-dioxolane and methyl groups at positions 5 and 2, respectively.
  • Molecular formula: C₇H₇ClN₂O₂
  • Molecular weight: 186.6 g/mol
  • Physicochemical properties: Stable at room temperature, with reduced steric hindrance compared to the target compound .

However, the lack of this substituent may limit solubility in polar solvents. The chlorine atom at position 6 is retained, suggesting shared reactivity in nucleophilic aromatic substitution reactions .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

Key Features :

  • Molecular formula: C₁₁H₁₄N₂O₂S₂
  • Molecular weight: 282.37 g/mol
  • Substituents: A thietane (3-membered sulfur ring) at position 4 and a thioether group at position 2, introducing sulfur-based reactivity .

Comparison :

  • The thioether linkage may enhance oxidative stability but reduce polarity relative to the methyl ester in the target compound.

Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate

Key Features :

  • Molecular formula: C₈H₁₀N₂O₃S
  • Molecular weight: 214.24 g/mol

Comparison :

  • The saturated tetrahydropyrimidine ring reduces aromaticity, likely diminishing electrophilic substitution reactivity compared to the fully aromatic pyrimidine in the target compound.
  • The thioxo group introduces sulfur-based nucleophilicity, contrasting with the electron-withdrawing chlorine in the target compound.

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